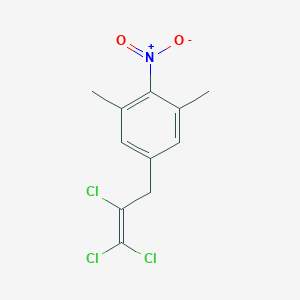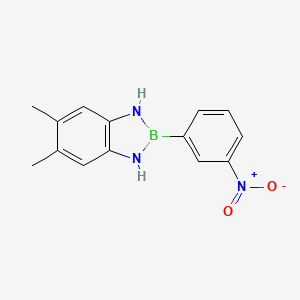
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a complex organic compound that belongs to the class of benzodiazaboroles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazaborole ring, and substituted with methyl and nitrophenyl groups. The presence of boron in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,3,2-benzodiazaborole with 3-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,6-dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazaboroles.
Applications De Recherche Scientifique
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form stable complexes with various biomolecules, influencing their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-chlorophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
Uniqueness
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of both methyl and nitrophenyl groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
63128-32-5 |
|---|---|
Formule moléculaire |
C14H14BN3O2 |
Poids moléculaire |
267.09 g/mol |
Nom IUPAC |
5,6-dimethyl-2-(3-nitrophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H14BN3O2/c1-9-6-13-14(7-10(9)2)17-15(16-13)11-4-3-5-12(8-11)18(19)20/h3-8,16-17H,1-2H3 |
Clé InChI |
VGDHXHMADVHPQV-UHFFFAOYSA-N |
SMILES canonique |
B1(NC2=C(N1)C=C(C(=C2)C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
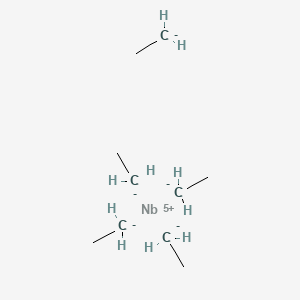
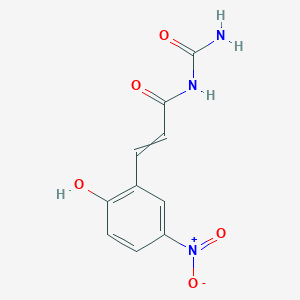

![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

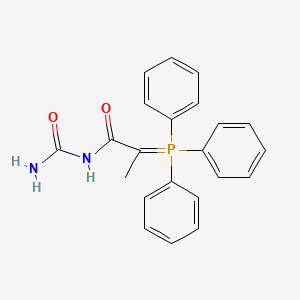
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
